1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
CAS No.: 364737-75-7
Cat. No.: VC21374230
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364737-75-7 |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.5g/mol |
| IUPAC Name | 1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H24N2O2S/c1-16-8-9-19(14-17(16)2)24(22,23)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
| Standard InChI Key | XFPZWXWMJXSYKR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine consists of a central piperazine ring with a benzyl group attached to one nitrogen atom and a (3,4-dimethylphenyl)sulfonyl group attached to the other nitrogen atom. The compound's structure can be broken down into three main components: the piperazine core, the benzyl substituent, and the (3,4-dimethylphenyl)sulfonyl group.
The piperazine core provides a rigid cyclic structure with two nitrogen atoms that serve as points of attachment for the substituents. The benzyl group consists of a methylene (-CH2-) linker connecting the phenyl ring to the piperazine nitrogen. The (3,4-dimethylphenyl)sulfonyl group includes a sulfonyl (-SO2-) moiety connecting the 3,4-dimethylphenyl ring to the other piperazine nitrogen. The methyl groups at positions 3 and 4 of the phenyl ring contribute to the hydrophobicity and steric properties of this portion of the molecule.
| Property | Value | Notes |
|---|---|---|
| CAS Number | 364737-75-7 | Unique identifier for chemical substances |
| Molecular Formula | C19H24N2O2S | Composition of atoms in the molecule |
| Molecular Weight | 344.5 g/mol | Mass per mole of the compound |
| IUPAC Name | 1-benzyl-4-(3,4-dimethylphenyl)sulfonylpiperazine | Systematic chemical name |
| Physical State | Solid | Typical for compounds of this class |
| Solubility | Limited water solubility, soluble in organic solvents | Based on structural characteristics |
| Functional Groups | Piperazine, sulfonamide, benzyl, dimethylphenyl | Key structural elements |
| Stability | Relatively stable under normal conditions | Typical for similar compounds |
The compound's limited water solubility can be attributed to its predominantly hydrophobic character, conferred by the benzyl and dimethylphenyl groups. The presence of nitrogen atoms in the piperazine ring provides potential hydrogen bond acceptor sites, which may influence its interactions with solvents and biological systems. The sulfonyl group (-SO2-) contributes to the compound's polarity and may participate in hydrogen bonding through its oxygen atoms.
Research Applications
Medicinal Chemistry
1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has potential applications in medicinal chemistry research due to its structural features and the general importance of piperazine derivatives in drug discovery. Piperazine-containing compounds have been explored in various scientific research areas, such as medicinal chemistry and organic synthesis. Their applications often focus on developing new therapeutic agents with specific biological activities.
In medicinal chemistry, this compound could serve as:
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Lead compound: A starting point for the development of novel bioactive compounds through structural modifications.
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Pharmacophore model component: Contributing to the understanding of essential structural features required for specific biological activities.
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Probe molecule: For investigating binding sites and molecular mechanisms of biological targets.
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Building block: For the synthesis of more complex molecules with potential therapeutic applications.
The presence of the piperazine ring, which is found in numerous approved drugs, makes this compound particularly relevant for medicinal chemistry research. Piperazine derivatives have been explored for various therapeutic applications, including as antipsychotics, antidepressants, antihistamines, antibiotics, and anti-cancer agents.
Organic Synthesis
In organic synthesis, 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine may serve as:
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Intermediate: For the synthesis of more complex molecules containing the piperazine scaffold.
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Model compound: For developing and optimizing synthetic methodologies for selectively functionalized piperazines.
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Reagent: The sulfonyl group could potentially be utilized in certain synthetic transformations, such as sulfonyl-directed functionalizations.
The development of efficient synthetic routes to piperazine derivatives like 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine contributes to the broader field of heterocyclic chemistry and expands the toolbox of synthetic organic chemists working in both academic and industrial settings.
Structure-Based Drug Design
The structural features of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine make it relevant for structure-based drug design approaches. The compound's well-defined three-dimensional structure, with distinct hydrophobic and hydrogen-bonding regions, provides opportunities for rational design of derivatives with optimized properties for specific targets.
Computational studies, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding mode of this compound and its derivatives to potential biological targets. Such studies would provide insights into the key interactions governing binding affinity and selectivity, guiding further structural modifications.
Analytical Methods and Characterization
Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (e.g., acetonitrile/water with buffer) would be suitable for both analytical and preparative purposes.
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and preliminary purity assessments, typically using silica gel plates and appropriate solvent systems.
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Gas Chromatography (GC):
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May be applicable if the compound has sufficient volatility or after derivatization.
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These analytical methods would provide complementary information about the identity, purity, and structural characteristics of 1-Benzyl-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, supporting its research applications and quality control.
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